molecular formula C9H8F2O2 B182891 Methyl 3,4-difluoro-2-methylbenzoate CAS No. 160775-14-4

Methyl 3,4-difluoro-2-methylbenzoate

Cat. No. B182891
CAS RN: 160775-14-4
M. Wt: 186.15 g/mol
InChI Key: RKSMUWMDZDLGGA-UHFFFAOYSA-N
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Description

Methyl 3,4-difluoro-2-methylbenzoate is an organic compound with the molecular formula C9H9F2O2. It is a colorless solid, soluble in organic solvents, and is used in the synthesis of various drugs, as well as in the production of perfumes and flavors. The compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and food industries.

Scientific Research Applications

Structural and Theoretical Analysis

Methyl 3,4-difluoro-2-methylbenzoate and related compounds have been analyzed for their structural properties. For example, the single crystal structure of methyl 4-hydroxybenzoate was examined using X-ray and Hirshfeld surface analysis, highlighting the importance of intermolecular interactions and crystal packing in these molecules (Sharfalddin et al., 2020).

Herbicide Research

Compounds like this compound have been studied in the context of herbicides. For instance, triflusulfuron-methyl, a related molecule, has been examined for its crystal structure and molecular interactions, contributing to our understanding of how these compounds function as herbicides (Mereiter, 2011).

Ionization and Thermodynamics

The ionization properties of difluorobenzoic acids, including 3,4-difluorobenzoic acids, have been thoroughly investigated. Research conducted by Strong, Brummel, and Lindower (1987) delved into the thermodynamics of ionization, providing insights into the solubility and reactivity of these compounds in water (Strong et al., 1987).

Chemical Transformations and Synthesis

Research has explored the interaction and transformation of similar benzoate compounds. For instance, the interaction of methyl 3,4-bis(trifluoroacetoxy)benzoate with sulfur tetrafluoride was investigated, demonstrating the compound's potential in various synthetic applications (Gaidarzhy et al., 2020).

Microbial Metabolism

The metabolism of triflusulfuron methyl, a compound structurally similar to this compound, has been studied in both microbial systems and rats, offering insights into the environmental and biological fate of such chemicals (Dietrich et al., 1995).

Solubility Studies

Studies on the solubilities of trifluoromethylbenzoic acid isomers, including 3,4-difluoro analogs, in various solvents like supercritical carbon dioxide have been conducted. This research is crucial for understanding the physical properties and applications of these compounds in different environments (Higashi et al., 2005).

Neuroprotective Research

Studies have explored the neuroprotective effects of compounds like methyl 3,4-dihydroxybenzoate, showcasing potential therapeutic applications in protecting against oxidative damage in neural cells (Cai et al., 2016).

properties

IUPAC Name

methyl 3,4-difluoro-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-5-6(9(12)13-2)3-4-7(10)8(5)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSMUWMDZDLGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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